REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH2:8]=[C:9]1[O:13][C:11](=[O:12])[CH2:10]1>CO>[O:13]=[C:9]([CH3:8])[CH2:10][C:11]([N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])=[O:12]
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue was purified by means of column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)N(CCC)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |